

PF-06795071 solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06795071

Cat. No.: B12423201

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PF-06795071 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **PF-06795071**, a potent and selective monoacylglycerol lipase (MAGL) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **PF-06795071**?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **PF-06795071**. It exhibits high solubility in this solvent.

Q2: I observed precipitation when diluting my **PF-06795071** stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is common for hydrophobic compounds like **PF-06795071** that are initially dissolved in a high concentration of organic solvent. To mitigate this, consider the following:

- Lower the final concentration: The final concentration in your aqueous medium may be above its solubility limit.
- Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to keep the compound in solution at concentrations of at least 2.5 mg/mL.

- Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
- Warm the solution: Gently warming the solution may also aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

Q3: How should I store my **PF-06795071** stock solution?

A3: Stock solutions of **PF-06795071** in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound will not dissolve in DMSO.	Insufficient solvent volume or presence of moisture in DMSO.	Ensure you are using a sufficient volume of fresh, anhydrous DMSO. Gentle warming and/or sonication can also be applied to aid dissolution. ^[1]
Precipitation in cell culture media.	The final concentration of PF-06795071 exceeds its aqueous solubility, or the percentage of DMSO is too high, causing cellular toxicity.	Decrease the final concentration of PF-06795071. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically $\leq 0.5\%$).
Inconsistent experimental results.	Potential degradation of the compound due to improper storage or handling.	Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.

Quantitative Solubility Data

The solubility of **PF-06795071** has been determined in various solvents and solvent systems. The following table summarizes the available quantitative data.

Solvent / Solvent System	Solubility	Molar Concentration	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL[1]	125.21 mM[1]	Sonication may be used to aid dissolution. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can affect solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 6.26 mM	This formulation is suitable for in vivo experiments and results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	≥ 6.26 mM	An alternative formulation for in vivo use that provides a clear solution.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 6.26 mM	A lipid-based formulation for in vivo administration.
Ethanol	Data not publicly available	Data not publicly available	Experimental determination is recommended.
Water	Data not publicly available	Data not publicly available	Based on its hydrophobic structure, PF-06795071 is expected to have very low aqueous solubility.

Molecular Weight of **PF-06795071**: 399.34 g/mol

Experimental Protocols

Protocol for Determining PF-06795071 Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of **PF-06795071** in a given solvent, based on the widely used shake-flask method.

- Preparation:
 - Add an excess amount of **PF-06795071** powder to a known volume of the test solvent (e.g., DMSO, ethanol, or water) in a sealed vial. The excess solid should be clearly visible.
- Equilibration:
 - Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).
 - Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
- Sample Collection and Preparation:
 - After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
 - Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved solid.
- Analysis:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV).
 - Quantify the concentration of **PF-06795071** in the diluted sample.
- Calculation:

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Visualizations

Signaling Pathway of PF-06795071

PF-06795071 is a potent inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, **PF-06795071** leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

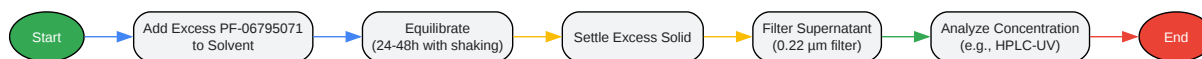


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Caption: Signaling pathway of **PF-06795071**.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of **PF-06795071** using the shake-flask method.



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Caption: Shake-flask solubility workflow.

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References

- 1. PF-06795071 | MAGL 抑制剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [PF-06795071 solubility in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423201#pf-06795071-solubility-in-different-solvents]

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